molecular formula C7H12Cl3N5 B2705820 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride CAS No. 2230807-23-3

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Cat. No.: B2705820
CAS No.: 2230807-23-3
M. Wt: 272.56
InChI Key: NHMHCIGIFUBIJG-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is a powder with a molecular weight of 271.58 . It’s stored at room temperature .


Molecular Structure Analysis

The InChI code for “2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is 1S/C8H11ClN4.2ClH/c9-8-11-2-1-7 (12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H .


Physical and Chemical Properties Analysis

The compound “2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is a powder . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety has been synthesized and evaluated for potential anticancer activities against MCF-7 breast cancer cells. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative effects, suggesting their potential as anticancer agents (Yurttaş et al., 2014).

Antihypertensive Agents

Research into 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts has shown potential dual antihypertensive effects. These compounds, prepared as both free bases and hydrochloride salts, demonstrate the importance of the piperazine ring's nitrogen protonation in their biochemical activity (Marvanová et al., 2016).

Antimicrobial Applications

Novel N-halamine precursors bonded to a triazine-based linker have been synthesized and used to coat cotton fabrics, demonstrating excellent antimicrobial properties against both Gram-positive and Gram-negative bacteria. This innovative approach offers a new method for producing antimicrobial textiles (Jiang et al., 2014).

Chemical Properties and Synthesis

Studies on the synthesis and characterization of new compounds involving the piperazine and triazine frameworks have highlighted their complex chemical properties and potential for various applications. For example, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines has been explored for their potential as antidiabetic drugs, demonstrating significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials (Bindu et al., 2019).

Safety and Hazards

The compound “2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

2-chloro-4-piperazin-1-yl-1,3,5-triazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5.2ClH/c8-6-10-5-11-7(12-6)13-3-1-9-2-4-13;;/h5,9H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMHCIGIFUBIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=N2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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